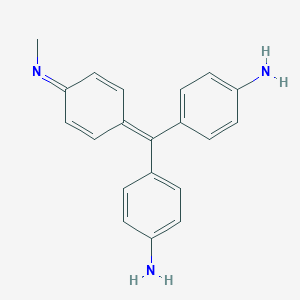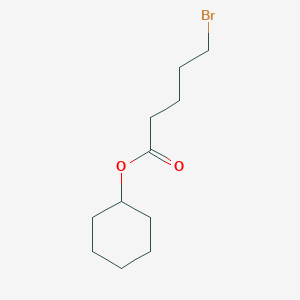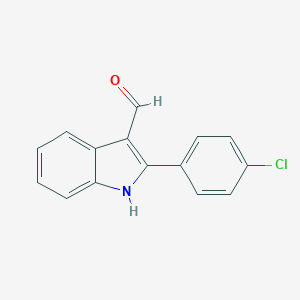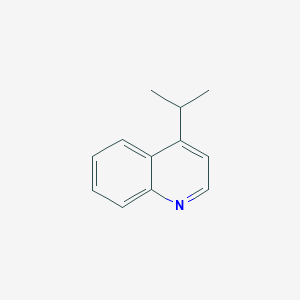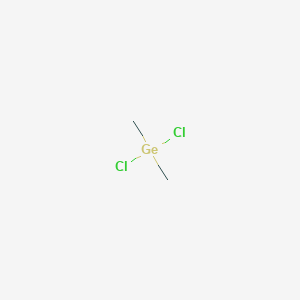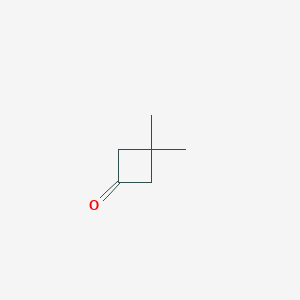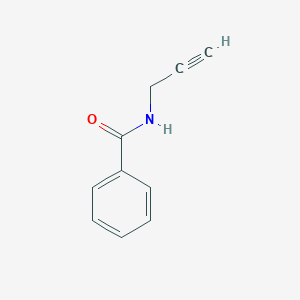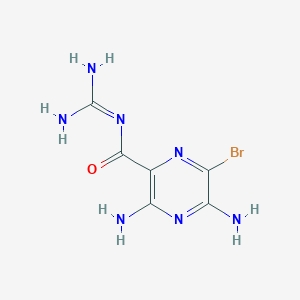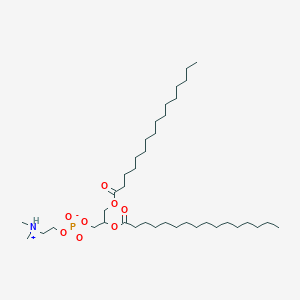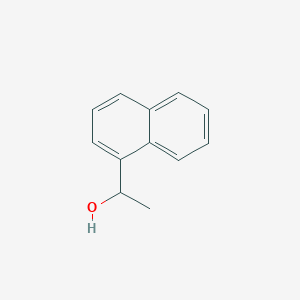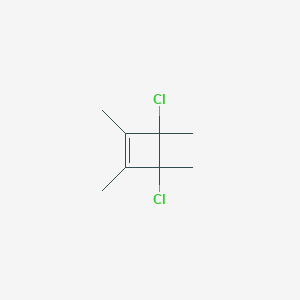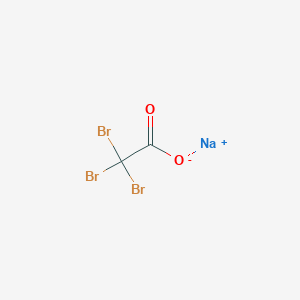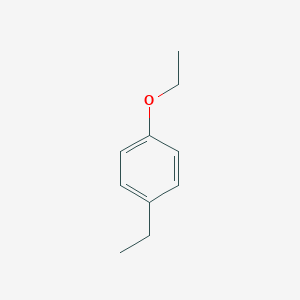![molecular formula C8H12O B073685 1-Ethenyl-7-oxabicyclo[4.1.0]heptane CAS No. 1331-32-4](/img/structure/B73685.png)
1-Ethenyl-7-oxabicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-7-oxabicyclo[4.1.0]heptane, commonly known as norbornene, is a bicyclic organic compound that has been widely studied in the field of organic chemistry. Norbornene is a versatile compound that finds applications in a variety of fields, including polymer chemistry, material science, and drug discovery. In
Mécanisme D'action
The mechanism of action of norbornene depends on the specific application. In polymer chemistry, norbornene undergoes ring-opening metathesis polymerization (ROMP) to form high-performance polymers. In material science, norbornene is used as a building block for the synthesis of functional materials such as dendrimers and molecular cages. In drug discovery, norbornene is used as a scaffold for the synthesis of bioactive compounds such as enzyme inhibitors and anticancer agents.
Effets Biochimiques Et Physiologiques
Norbornene has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, the biochemical and physiological effects of norbornene depend on the specific application. In polymer chemistry, the properties of the resulting polymer depend on the specific monomer used. In drug discovery, the bioactivity of the synthesized compound depends on the specific functional groups attached to the norbornene scaffold.
Avantages Et Limitations Des Expériences En Laboratoire
Norbornene has several advantages for use in laboratory experiments, including its versatility, low toxicity, and ease of synthesis. However, there are also some limitations to the use of norbornene, including its sensitivity to air and moisture, which can affect its reactivity.
Orientations Futures
There are several future directions for the study of norbornene, including the development of new synthetic methods, the synthesis of new functional materials, and the discovery of new bioactive compounds. One area of particular interest is the development of new ROMP catalysts that can be used for the synthesis of high-performance polymers. Another area of interest is the synthesis of new dendrimers and molecular cages for use in material science. Finally, there is potential for the discovery of new bioactive compounds based on the norbornene scaffold.
Méthodes De Synthèse
Norbornene can be synthesized through a variety of methods, including the Diels-Alder reaction, the Birch reduction, and the Grignard reaction. The Diels-Alder reaction is the most commonly used method for the synthesis of norbornene, in which a diene and a dienophile react to form a cycloadduct. The Birch reduction involves the reduction of aromatic compounds using sodium or lithium in liquid ammonia, while the Grignard reaction involves the reaction of an alkyl or aryl magnesium halide with a carbonyl compound.
Applications De Recherche Scientifique
Norbornene finds applications in a variety of fields, including polymer chemistry, material science, and drug discovery. In polymer chemistry, norbornene is used as a monomer for the synthesis of high-performance polymers such as poly(norbornene) and poly(norbornene-co-styrene). In material science, norbornene is used as a building block for the synthesis of functional materials such as dendrimers and molecular cages. In drug discovery, norbornene is used as a scaffold for the synthesis of bioactive compounds such as enzyme inhibitors and anticancer agents.
Propriétés
Numéro CAS |
1331-32-4 |
|---|---|
Nom du produit |
1-Ethenyl-7-oxabicyclo[4.1.0]heptane |
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
1-ethenyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H12O/c1-2-8-6-4-3-5-7(8)9-8/h2,7H,1,3-6H2 |
Clé InChI |
XAYDWGMOPRHLEP-UHFFFAOYSA-N |
SMILES |
C=CC12CCCCC1O2 |
SMILES canonique |
C=CC12CCCCC1O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



